EA2

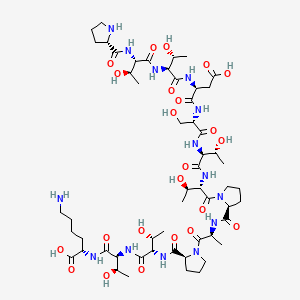

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C55H92N14O23 |

|---|---|

Peso molecular |

1317.4 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C55H92N14O23/c1-23(53(89)68-19-11-16-35(68)47(83)64-41(28(6)75)51(87)65-37(24(2)71)48(84)59-31(55(91)92)13-8-9-17-56)58-46(82)34-15-12-20-69(34)54(90)42(29(7)76)67-52(88)40(27(5)74)63-45(81)33(22-70)61-44(80)32(21-36(77)78)60-49(85)38(25(3)72)66-50(86)39(26(4)73)62-43(79)30-14-10-18-57-30/h23-35,37-42,57,70-76H,8-22,56H2,1-7H3,(H,58,82)(H,59,84)(H,60,85)(H,61,80)(H,62,79)(H,63,81)(H,64,83)(H,65,87)(H,66,86)(H,67,88)(H,77,78)(H,91,92)/t23-,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,37-,38-,39-,40-,41-,42-/m0/s1 |

Clave InChI |

XGJQPLRKSRIRRS-LTWBOYJPSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]3CCCN3)O |

SMILES canónico |

CC(C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3)O |

Origen del producto |

United States |

Foundational & Exploratory

The Pathophysiology of Episodic Ataxia Type 2: A Deep Dive into the Role of the CaV2.1 Calcium Channel

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Episodic Ataxia Type 2 (EA2) is an autosomal dominant neurological disorder characterized by recurrent episodes of ataxia, vertigo, and nausea. These debilitating attacks are often triggered by physical or emotional stress. At its core, this compound is a channelopathy resulting from mutations in the CACNA1A gene, which encodes the pore-forming α1A subunit of the P/Q-type voltage-gated calcium channel, CaV2.1. This guide provides a comprehensive overview of the pathophysiology of this compound, focusing on the molecular consequences of CACNA1A mutations on CaV2.1 channel function, the resulting disruptions in cerebellar signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Genetic Basis of Episodic Ataxia Type 2

This compound is predominantly caused by loss-of-function mutations in the CACNA1A gene located on chromosome 19p13.[1][2] A wide array of mutations have been identified, including nonsense, frameshift, splice-site mutations, and large deletions, all of which lead to a significant reduction or complete loss of functional CaV2.1 channels.[3][4] While missense mutations are less common in this compound compared to other CACNA1A-related disorders like familial hemiplegic migraine, those that do occur typically result in a substantial decrease in channel activity.[5]

The CaV2.1 Channel: A Key Player in Neuronal Excitability

The CaV2.1 channel is a high-voltage activated calcium channel that plays a critical role in neurotransmitter release at many central and peripheral synapses.[6][7] It is particularly abundant in the cerebellum, with high expression levels in the presynaptic terminals of parallel fibers and climbing fibers, as well as on the dendrites and soma of Purkinje cells.[8][9] The influx of calcium through CaV2.1 channels is a crucial step in the cascade of events leading to the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[10]

Impact of CACNA1A Mutations on CaV2.1 Channel Function: Quantitative Insights

The hallmark of this compound-causing mutations is a reduction in CaV2.1 channel function. This has been quantitatively assessed through electrophysiological studies, primarily using heterologous expression systems (e.g., Xenopus oocytes or mammalian cell lines like tsA-201) and patch-clamp recordings. The functional consequences of these mutations are summarized in the table below.

| Mutation | Mutation Type | Effect on CaV2.1 Function | Reference |

| R1820X | Nonsense | Complete loss of function | [11] |

| E147K | Missense | Impaired channel function, reduced current density | [12] |

| Multiple Mutations | Truncating | Reduced or absent channel function | [2] |

| Deletions | Large Deletion | Loss of function | [4] |

Table 1: Quantitative Effects of Selected CACNA1A Mutations on CaV2.1 Channel Properties. This table summarizes the functional consequences of specific mutations linked to this compound, as determined by electrophysiological analyses.

Disrupted Cerebellar Signaling in Episodic Ataxia Type 2

The reduction in CaV2.1 channel function has profound effects on the cerebellar circuitry, particularly impacting the signaling pathways within Purkinje cells, the sole output neurons of the cerebellar cortex.

Impaired Neurotransmitter Release

The diminished calcium influx through mutated CaV2.1 channels at presynaptic terminals of parallel and climbing fibers leads to a reduction in the release of the excitatory neurotransmitter glutamate (B1630785) onto Purkinje cells.[9] This impairment in synaptic transmission disrupts the precise temporal and spatial integration of signals required for coordinated motor control.

Altered Purkinje Cell Excitability

CaV2.1 channels on the soma and dendrites of Purkinje cells contribute to their intrinsic electrical properties.[8][13] Loss of CaV2.1 function can alter the firing pattern and excitability of these neurons, further contributing to the ataxic phenotype. The precise mechanisms by which this occurs are still under investigation, but it is clear that the proper functioning of these channels is essential for maintaining the regular, high-frequency firing of Purkinje cells.

Below is a diagram illustrating the signaling pathway in a cerebellar Purkinje cell and the impact of this compound mutations.

Figure 1: Signaling Pathway in Episodic Ataxia Type 2. This diagram illustrates the consequences of a loss-of-function mutation in the CaV2.1 channel on synaptic transmission at a cerebellar synapse.

Experimental Protocols for Studying Episodic Ataxia Type 2

A variety of experimental techniques are employed to investigate the pathophysiology of this compound. Below are outlines of key protocols.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the function of ion channels like CaV2.1.[14][15][16][17][18]

Objective: To measure ionic currents through CaV2.1 channels in response to changes in membrane voltage.

Methodology:

-

Cell Culture and Transfection: tsA-201 cells are cultured and transiently transfected with cDNAs encoding the wild-type or mutant CaV2.1 α1A subunit, along with auxiliary β and α2δ subunits.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Solutions:

-

External Solution (in mM): 110 BaCl2, 10 HEPES, 10 Glucose, 40 TEA-Cl, pH adjusted to 7.4 with TEA-OH.

-

Internal Solution (in mM): 108 Cs-methanesulfonate, 4 MgCl2, 9 EGTA, 9 HEPES, pH adjusted to 7.4 with CsOH.

-

-

Recording Procedure:

-

A micropipette is brought into contact with a transfected cell, and a high-resistance seal (giga-seal) is formed.

-

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.

-

The membrane potential is held at a negative potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit CaV2.1 currents.

-

Currents are recorded and analyzed to determine parameters such as current density, voltage-dependence of activation and inactivation, and channel kinetics.

-

Figure 2: Whole-Cell Patch-Clamp Workflow. A simplified workflow for the electrophysiological characterization of CaV2.1 channels.

Immunocytochemistry

This technique is used to visualize the subcellular localization of the CaV2.1 channel protein.[19][20][21][22]

Objective: To determine the expression and localization of wild-type and mutant CaV2.1 channels in cultured cells.

Methodology:

-

Cell Culture and Transfection: Neuronal cells or transfected tsA-201 cells are grown on coverslips.

-

Fixation: Cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Permeabilization: The cell membrane is permeabilized with a detergent (e.g., 0.25% Triton X-100 in PBS) to allow antibodies to access intracellular epitopes.

-

Blocking: Non-specific antibody binding is blocked using a solution containing normal serum (e.g., 10% goat serum in PBS).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for the CaV2.1 α1A subunit.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that recognizes the primary antibody is applied.

-

Mounting and Imaging: Coverslips are mounted on slides with an anti-fade mounting medium, and the cells are visualized using a fluorescence microscope.

Conclusion and Future Directions

The pathophysiology of Episodic Ataxia Type 2 is intrinsically linked to the loss of function of the CaV2.1 calcium channel, primarily due to mutations in the CACNA1A gene. This leads to impaired neurotransmitter release and altered neuronal excitability within the cerebellum, ultimately manifesting as episodes of ataxia. The experimental approaches detailed in this guide have been instrumental in unraveling these complex mechanisms.

Future research will likely focus on developing therapeutic strategies that can restore CaV2.1 channel function or compensate for its loss. This may include gene therapies aimed at delivering a functional copy of the CACNA1A gene, as well as the development of small molecule modulators that can enhance the activity of the remaining functional channels. A deeper understanding of the downstream signaling pathways affected by CaV2.1 dysfunction will also be crucial for identifying novel drug targets. The continued use of sophisticated experimental techniques, including advanced imaging and electrophysiology in relevant animal models, will be paramount to advancing our knowledge and developing effective treatments for this debilitating disorder.

References

- 1. The electrophysiological footprint of CACNA1A disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two novel CACNA1A gene mutations associated with episodic ataxia type 2 and interictal dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Episodic Ataxia Type 2 due to a Deletion Mutation in the CACNA1A Gene in a Korean Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Clusters of non-truncating mutations of P/Q type Ca2+ channel subunit Cav2.1 causing episodic ataxia 2 | Semantic Scholar [semanticscholar.org]

- 6. Presynaptic calcium channels: specialized control of synaptic neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CaV2.1 channelopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cav2.1 in cerebellar Purkinje cells regulates competitive excitatory synaptic wiring, cell survival, and cerebellar biochemical compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Integration of Calcium Regulatory Mechanisms at Purkinje Neuron Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium dependence of neurotransmitter release at a high fidelity synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Dysfunction of the brain calcium channel CaV2.1 in absence epilepsy and episodic ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purkinje cell-specific ablation of Cav2.1 channels is sufficient to cause cerebellar ataxia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]

- 18. Whole cell patch clamp recording performed on a planar glass chip - PMC [pmc.ncbi.nlm.nih.gov]

- 19. health.uconn.edu [health.uconn.edu]

- 20. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]

- 21. Immunocytochemistry protocol | Abcam [abcam.com]

- 22. Immunocytochemistry | Thermo Fisher Scientific - KR [thermofisher.com]

The Genetic Underpinnings of Episodic Ataxia Type 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Episodic Ataxia Type 2 (EA2) is an autosomal dominant neurological disorder characterized by recurrent episodes of ataxia, vertigo, and nystagmus. At its core, this compound is a channelopathy stemming from mutations in the CACNA1A gene, which encodes the pore-forming α1A subunit of the P/Q-type voltage-gated calcium channel, CaV2.1. This guide provides an in-depth exploration of the genetic basis of this compound, detailing the types of mutations, their functional consequences, and the experimental methodologies used to elucidate these mechanisms.

The Central Role of CACNA1A in this compound

The CACNA1A gene, located on chromosome 19p13, is the primary locus for mutations causing this compound.[1][2][3] These mutations predominantly lead to a loss-of-function of the CaV2.1 channel, which is highly expressed in the cerebellum, particularly in Purkinje and granule cells.[4] The CaV2.1 channel plays a crucial role in regulating neurotransmitter release at presynaptic terminals.[5][6] Consequently, its dysfunction disrupts normal cerebellar signaling, leading to the characteristic ataxic episodes.

Mutations in CACNA1A are also associated with other allelic disorders, including Familial Hemiplegic Migraine Type 1 (FHM1) and Spinocerebellar Ataxia Type 6 (SCA6), highlighting the critical and diverse roles of the CaV2.1 channel in neuronal function.[2][7]

Spectrum of CACNA1A Mutations in this compound

A wide array of mutation types within the CACNA1A gene has been identified in individuals with this compound. These are broadly categorized as truncating and non-truncating mutations, with the majority being truncating, leading to a non-functional or absent protein.[1][8][9]

Table 1: Types of CACNA1A Mutations Implicated in Episodic Ataxia Type 2

| Mutation Type | Description | Consequence on Protein | Reference |

| Truncating Mutations | |||

| Nonsense | A single nucleotide substitution that results in a premature stop codon. | Production of a shortened, typically non-functional protein. | [1] |

| Frameshift | Insertions or deletions of nucleotides that are not in multiples of three, altering the reading frame. | Leads to a completely different and usually non-functional protein from the mutation point onwards, often with a premature stop codon. | [1] |

| Splice-site | Mutations at the boundaries of introns and exons that disrupt proper splicing of the pre-mRNA. | Can lead to the exclusion of exons or inclusion of introns, resulting in an altered and often non-functional protein. | [1] |

| Large Deletions/Insertions | Removal or addition of a large segment of the gene. | Can cause a frameshift or the loss of critical domains of the protein. | [4] |

| Non-Truncating Mutations | |||

| Missense | A single nucleotide substitution that results in a different amino acid. | Can alter protein structure and function, often leading to reduced channel activity. | [1] |

Functional Consequences of this compound-Associated Mutations

The primary consequence of this compound-causing mutations is a reduction in the function of the CaV2.1 channel. This "loss-of-function" can manifest in several ways, as detailed in electrophysiological studies.

Table 2: Quantitative Effects of Specific this compound-Associated CACNA1A Mutations on CaV2.1 Channel Function

| Mutation | Type | Effect on Current Density | Other Electrophysiological Changes | Reference |

| E147K | Missense | Impaired channel function | - | [10] |

| R1281X | Nonsense | Markedly decreased | - | [11] |

| F1406C | Missense | Markedly decreased | - | [11] |

| R1549X | Nonsense | Markedly decreased | - | [11] |

| R1667P | Missense | Substantial reduction | ~10 mV hyperpolarizing shift in activation, slowed deactivation | [12] |

| Truncated mutants | Nonsense/Frameshift | Significant suppression of wild-type channel function (dominant-negative effect) | - | [8][9] |

Experimental Protocols for Investigating this compound Genetics

A variety of molecular and cellular techniques are employed to identify and characterize CACNA1A mutations and their functional impact.

Genetic Analysis: Identifying the Mutation

1. DNA Sequencing:

-

Objective: To identify the specific nucleotide change in the CACNA1A gene.

-

Methodology:

-

Genomic DNA Extraction: Isolate genomic DNA from a patient's blood sample.

-

PCR Amplification: Amplify all 47 exons and flanking intronic regions of the CACNA1A gene using specific primers.

-

Sanger Sequencing: Sequence the PCR products to determine the exact nucleotide sequence and compare it to the reference genome to identify any mutations.

-

Next-Generation Sequencing (NGS): Alternatively, use NGS panels that include the CACNA1A gene for a more comprehensive and high-throughput analysis.[13]

-

-

Copy Number Variation (CNV) Analysis:

Functional Analysis: Characterizing the Mutation's Impact

2. Site-Directed Mutagenesis and Heterologous Expression:

-

Objective: To create a cell line expressing the mutant CaV2.1 channel for functional studies.

-

Methodology:

-

Mutagenesis: Introduce the identified patient-specific mutation into a wild-type CACNA1A cDNA plasmid using a site-directed mutagenesis kit.[14][15][16][17][18]

-

Transfection: Transfect a suitable mammalian cell line (e.g., HEK293T cells, which do not endogenously express voltage-gated calcium channels) with the plasmid containing the mutant CACNA1A cDNA, along with plasmids for the auxiliary β and α2δ subunits.[19][20][21]

-

3. Electrophysiology (Whole-Cell Patch-Clamp):

-

Objective: To measure the electrical properties of the mutant CaV2.1 channels.

-

Methodology:

-

Cell Preparation: Culture the transfected HEK293T cells on coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on a microscope and perfuse with an external solution.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution.

-

Gigaohm Seal Formation: Approach a single transfected cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage-Clamp Protocol: Hold the cell membrane at a set potential and apply depolarizing voltage steps to elicit CaV2.1 channel currents. Record and analyze these currents to determine properties like current density, voltage-dependence of activation and inactivation, and channel kinetics.[22][23][24][25]

-

4. Protein Analysis (Western Blot):

-

Objective: To assess the expression level and size of the mutant CaV2.1 protein.

-

Methodology:

-

Cell Lysis: Lyse the transfected cells to release their protein content.[26][27]

-

Protein Quantification: Determine the total protein concentration in the lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the CaV2.1 α1A subunit.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the light signal to visualize the protein band, allowing for assessment of its size and relative abundance.[28]

-

-

Signaling Pathways and Pathophysiology of this compound

The loss-of-function of CaV2.1 channels in this compound disrupts the precise regulation of neurotransmitter release, primarily in the cerebellum. This disruption is the key event in the pathophysiology of the disorder.

Genotype-Phenotype Correlations

While a clear genotype-phenotype correlation in this compound is still being fully elucidated, some general trends are emerging. Truncating mutations are the most common cause of the classic this compound phenotype.[29] The severity and specific manifestations of the disorder can vary, even within families carrying the same mutation, suggesting the influence of modifier genes and environmental factors.[2]

Conclusion and Future Directions

The identification of CACNA1A as the causative gene for this compound has been a landmark in understanding this disorder. The primary pathogenic mechanism is a loss-of-function of the CaV2.1 calcium channel, leading to impaired neurotransmission in the cerebellum. Continued research focusing on the precise molecular consequences of different mutations, the role of genetic modifiers, and the development of targeted therapeutic strategies holds promise for improving the lives of individuals affected by this compound. The detailed methodologies and understanding of the underlying genetics presented in this guide provide a foundation for these future endeavors.

References

- 1. Mutation Spectrum in the CACNA1A Gene in 49 Patients with Episodic Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two distinct phenotypes, hemiplegic migraine and episodic Ataxia type 2, caused by a novel common CACNA1A variant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Dysfunction of the CaV2.1 calcium channel in cerebellar ataxias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Presynaptic calcium channels: specialized control of synaptic neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CaV2.1 channelopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A CaV2.1 N-terminal fragment relieves the dominant-negative inhibition by an Episodic ataxia 2 mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A CaV2.1 N-terminal fragment relieves the dominant-negative inhibition by an Episodic ataxia 2 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dysfunction of the brain calcium channel CaV2.1 in absence epilepsy and episodic ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Complex effects on CaV2.1 channel gating caused by a CACNA1A variant associated with a severe neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ulab360.com [ulab360.com]

- 14. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]

- 15. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]

- 16. assaygenie.com [assaygenie.com]

- 17. miteshshrestha.wordpress.com [miteshshrestha.wordpress.com]

- 18. static.igem.org [static.igem.org]

- 19. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Measuring Ca2+-Dependent Modulation of Voltage-Gated Ca2+ (Cav) Channels in HEK-293T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 23. Whole Cell Patch Clamp Protocol [protocols.io]

- 24. docs.axolbio.com [docs.axolbio.com]

- 25. benchchem.com [benchchem.com]

- 26. addgene.org [addgene.org]

- 27. origene.com [origene.com]

- 28. Differential Regulation of CaV2.1 Channels by Calcium-Binding Protein 1 and Visinin-Like Protein-2 Requires N-Terminal Myristoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pnas.org [pnas.org]

The Role of the CACNA1A Gene in Episodic Ataxia Type 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Episodic Ataxia Type 2 (EA2) is an autosomal dominant neurological disorder characterized by recurrent episodes of ataxia, vertigo, and nausea.[1][2] The genetic basis of this compound lies in mutations within the CACNA1A gene, which encodes the α1A subunit of the P/Q-type voltage-gated calcium channel, CaV2.1.[3][4] This technical guide provides an in-depth overview of the role of CACNA1A in this compound, focusing on the molecular mechanisms, quantitative effects of mutations, and the experimental methodologies used to elucidate these aspects. This document is intended to be a comprehensive resource for researchers and professionals involved in the study and development of therapeutics for this compound and other channelopathies.

Introduction to CACNA1A and the CaV2.1 Channel

The CACNA1A gene, located on chromosome 19p13, is a critical component of the nervous system.[5][6] It provides the blueprint for the α1A subunit, the pore-forming and voltage-sensing component of the CaV2.1 calcium channel.[7][8][9] These channels are predominantly expressed in the central nervous system, with high concentrations in the cerebellum, particularly in Purkinje and granule cells.[9][10]

The CaV2.1 channel is a high-voltage activated calcium channel, playing a pivotal role in neurotransmitter release at presynaptic terminals.[7][11][12] Upon depolarization of the neuronal membrane by an action potential, the CaV2.1 channel opens, allowing an influx of calcium ions (Ca²⁺) into the presynaptic terminal. This influx of Ca²⁺ is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

The structure of the α1A subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[11] The S4 segment in each domain acts as the voltage sensor, while the loops between S5 and S6 form the ion-conducting pore.

Pathophysiology of Episodic Ataxia Type 2

Episodic Ataxia Type 2 is primarily caused by loss-of-function mutations in the CACNA1A gene.[3][4][8][13] A wide array of mutations have been identified in this compound patients, including nonsense, frameshift, splice-site, and missense mutations, as well as large deletions.[3][14][15] The majority of these mutations lead to a truncated, non-functional, or unstable protein, resulting in a significant reduction of functional CaV2.1 channels at the presynaptic membrane.[13][15] This reduction in channel function is believed to be the primary pathogenic mechanism in this compound.[13]

The prevailing hypothesis for this compound pathogenesis is haploinsufficiency, where one copy of the CACNA1A gene is non-functional, leading to approximately a 50% reduction in CaV2.1 channel protein.[13] However, some studies suggest that certain mutations may also exert a dominant-negative effect, where the mutant protein interferes with the proper folding, trafficking, or function of the wild-type protein expressed from the normal allele.[10][13]

The episodic nature of the symptoms is a key feature of this compound, with triggers including physical or emotional stress, exercise, and caffeine.[10] While the precise mechanisms underlying the episodic manifestation are not fully understood, it is hypothesized that under conditions of stress, the already compromised presynaptic calcium influx in cerebellar neurons falls below a critical threshold required for proper neurotransmitter release, leading to the characteristic ataxic episodes.

Quantitative Data on CACNA1A Mutations in this compound

Electrophysiological studies are crucial for quantifying the functional consequences of CACNA1A mutations. These studies typically involve expressing wild-type or mutant CaV2.1 channels in heterologous systems (e.g., Xenopus oocytes or mammalian cell lines like HEK293) and measuring the resulting calcium currents using patch-clamp techniques. The data from these studies provide quantitative insights into how different mutations affect channel function.

| Mutation | Mutation Type | Effect on Current Density | Voltage-Dependence of Activation (V50) | Voltage-Dependence of Inactivation (V50) | Reference |

| Wild-Type | - | Baseline | ~ +15 mV | ~ -30 mV | General Literature |

| R1667P | Missense | Profound reduction (~72% decrease) | Hyperpolarizing shift (~ -10 mV) | No significant change | [11] |

| Various Truncating Mutations | Nonsense, Frameshift | Significant reduction or complete loss of current | Not applicable | Not applicable | [13][15] |

| G540R | Missense | ~30% reduction in current density | Not specified | Not specified | [16] |

| E921D, E993V | Missense (polymorphisms) | Impairment of P/Q channel function | Not specified | Not specified | [16] |

Note: The exact values can vary depending on the expression system and experimental conditions. This table provides a summary of reported trends.

Experimental Protocols

Site-Directed Mutagenesis of CACNA1A cDNA

This protocol is used to introduce specific mutations into the CACNA1A cDNA for subsequent expression and functional analysis.

Materials:

-

Wild-type CACNA1A plasmid DNA

-

Mutagenic oligonucleotide primers (forward and reverse)

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., XL1-Blue)

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should be complementary to opposite strands of the plasmid and have a melting temperature (Tm) of ≥78°C.[17]

-

PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity polymerase. The cycling parameters typically involve an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid (approximately 1-2 minutes per kb).[18]

-

DpnI Digestion: Following PCR, add DpnI restriction enzyme directly to the amplification product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[18][19]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plating and Colony Selection: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

-

Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Whole-Cell Patch-Clamp Recording of CaV2.1 Channels

This technique allows for the measurement of ionic currents flowing through CaV2.1 channels in the whole-cell configuration.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Transfection reagent

-

Plasmids encoding wild-type or mutant CACNA1A, and auxiliary subunits (β and α2δ)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): e.g., 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with TEA-OH.

-

Internal (pipette) solution (in mM): e.g., 140 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with the plasmids encoding the CaV2.1 α1A subunit (wild-type or mutant), along with the auxiliary β and α2δ subunits to ensure proper channel expression and function. A fluorescent reporter (e.g., GFP) is often co-transfected to identify transfected cells.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with transfected cells in a recording chamber on the microscope stage and perfuse with the external solution.

-

Using the micromanipulator, approach a transfected cell with the micropipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell membrane potential (e.g., at a holding potential of -80 mV) and apply voltage steps to elicit CaV2.1 channel currents.

-

-

Data Acquisition and Analysis: Record the resulting currents using appropriate software. Analyze parameters such as current-voltage (I-V) relationships, current density (pA/pF), and voltage-dependence of activation and inactivation.

Western Blot Analysis of CaV2.1 Protein Expression

This method is used to detect and quantify the expression levels of the CaV2.1 protein.

Materials:

-

Transfected cells or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Primary antibody against CaV2.1 α1A subunit

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the cells or tissue in lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the CaV2.1 α1A subunit.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands provides a relative measure of protein expression.

Visualizations of Pathways and Workflows

Presynaptic Signaling Pathway of Neurotransmitter Release

Caption: Presynaptic signaling cascade leading to neurotransmitter release.

Experimental Workflow for Characterizing Novel CACNA1A Mutations

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Zebrafish as a Model System for the Study of Severe CaV2.1 (α1A) Channelopathies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Next-generation sequencing identifies novel CACNA1A gene mutations in episodic ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Presynaptic Cav2.1 and Cav2.2 Differentially Influence Release Dynamics at Hippocampal Excitatory Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of spinocerebellar ataxia type 2 patient-derived iPSC line H196 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Generation of human induced pluripotent stem cells to model spinocerebellar ataxia type 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The electrophysiological footprint of CACNA1A disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Patch-clamp recording of voltage-sensitive Ca2+ channels. | Semantic Scholar [semanticscholar.org]

- 10. Presynaptic Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complex effects on CaV2.1 channel gating caused by a CACNA1A variant associated with a severe neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. A Destructive Interaction Mechanism Accounts for Dominant-Negative Effects of Misfolded Mutants of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical spectrum of episodic ataxia type 2 | Semantic Scholar [semanticscholar.org]

- 15. Two novel CACNA1A gene mutations associated with episodic ataxia type 2 and interictal dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. epilepsygenetics.blog [epilepsygenetics.blog]

- 17. Site-Directed Mutagenesis [protocols.io]

- 18. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 19. static.igem.org [static.igem.org]

Unraveling the Molecular Pathogenesis of Episodic Ataxia Type 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Episodic Ataxia Type 2 (EA2) is an autosomal dominant neurological disorder characterized by debilitating episodes of ataxia, vertigo, and nystagmus. These episodes can be triggered by physical or emotional stress, caffeine, or alcohol. At the molecular level, this compound is a channelopathy resulting from mutations in the CACNA1A gene, which encodes the α1A subunit of the P/Q-type voltage-gated calcium channel, CaV2.1. This guide provides an in-depth exploration of the molecular mechanisms underlying this compound, offering a comprehensive resource for researchers and professionals in drug development.

The Genetic Landscape of this compound: A Loss-of-Function Channelopathy

This compound is predominantly caused by loss-of-function mutations in the CACNA1A gene located on chromosome 19p13.[1][2] Over 100 different mutations have been identified, including nonsense, missense, frameshift, and splice-site mutations, as well as large-scale deletions and duplications.[3][4][5] These mutations lead to a reduction in the function of the CaV2.1 channel, which is highly expressed in the cerebellum, particularly in Purkinje and granule cells.[1][2]

The primary mechanisms by which these mutations lead to a loss of channel function are:

-

Haploinsufficiency: Many this compound-causing mutations, particularly nonsense and frameshift mutations, introduce premature stop codons. This leads to the production of truncated, non-functional proteins that are often degraded by the cell's quality control machinery. The result is a reduced density of functional CaV2.1 channels at the cell surface, a state of haploinsufficiency where one functional copy of the gene is not sufficient to maintain normal function.[6]

-

Dominant-Negative Effects: Some truncated or misfolded mutant α1A subunits can interfere with the proper folding, trafficking, or function of the wild-type α1A subunits produced from the normal allele.[7][8][9][10] This "dominant-negative" effect can further reduce the number of functional channels, exacerbating the loss-of-function phenotype. Mutant channels may be retained in the endoplasmic reticulum (ER) and promote the degradation of wild-type channels.[7][10]

-

Altered Channel Gating Properties: Missense mutations can result in amino acid substitutions in critical regions of the CaV2.1 channel, leading to altered biophysical properties. These alterations can include a reduction in current density, a shift in the voltage-dependence of activation to more positive potentials (requiring a stronger stimulus to open), and an increased rate of inactivation (closing more rapidly).[11][12]

The culmination of these genetic insults is a significant reduction in the influx of Ca2+ ions into neurons upon depolarization. This has profound consequences for neuronal signaling and function, particularly in the cerebellum, the brain region responsible for motor coordination and balance.

Disrupted Signaling Pathways in this compound

The reduction in CaV2.1 function in this compound disrupts critical signaling pathways within cerebellar neurons, primarily impacting neurotransmitter release and the precise firing patterns of Purkinje cells.

In a healthy presynaptic terminal, an arriving action potential depolarizes the membrane, opening CaV2.1 channels and leading to a robust influx of calcium. This surge in intracellular calcium triggers the fusion of synaptic vesicles with the presynaptic membrane, releasing neurotransmitters into the synaptic cleft.

In this compound, loss-of-function mutations in CACNA1A lead to a diminished number of functional CaV2.1 channels or channels with impaired function. Consequently, the calcium influx in response to an action potential is significantly reduced. This impairment in calcium signaling directly affects the efficiency of neurotransmitter release at synapses throughout the cerebellum. The reduced and less reliable synaptic transmission disrupts the intricate neural circuits that govern motor control.

A key consequence of this synaptic dysfunction is the alteration of the firing pattern of Purkinje cells, the sole output neurons of the cerebellar cortex. The precision of Purkinje cell pacemaking is crucial for coordinated movement. In this compound, the irregular firing of these cells, due to impaired synaptic input and potentially altered intrinsic properties, is a central contributor to the ataxic symptoms.

Quantitative Data on CaV2.1 Dysfunction in this compound

The functional consequences of CACNA1A mutations have been quantified in various experimental systems, primarily through patch-clamp electrophysiology in heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) and in neurons from animal models of this compound. The following table summarizes representative quantitative data on the effects of different this compound-causing mutations.

| Mutation | Type | Experimental System | Reduction in Current Density (%) | Shift in V0.5 of Activation (mV) | Other Effects | Reference |

| F1406C | Missense | Mouse Purkinje Cells (homozygous knock-in) | ~70% | Not reported | - | [13] |

| G540R | Missense | Heterologous expression | ~30% | Not reported | - | [14] |

| H1736L | Missense | Heterologous expression | Reduced | Positive shift | Increased rate of inactivation | [11] |

| R1667P | Missense | Heterologous expression | Profound reduction | Hyperpolarizing shift | Slowed activation kinetics, slowed deactivation | [12] |

| R1279X | Nonsense | Heterologous expression | Abolished | - | Dominant-negative effect on wild-type channels | [10] |

| c.2042_2043delAG | Frameshift | Patient-derived cells | Not directly measured | - | Leads to premature stop codon | [15] |

| c.3089+2T>C | Splice-site | In silico prediction | - | - | Predicted to cause exon skipping | [16] |

Key Experimental Protocols

The investigation of the molecular mechanisms of this compound relies on a set of core experimental techniques. Detailed methodologies for these key experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology for CaV2.1 Channel Characterization

This protocol is designed for recording whole-cell Ba2+ currents through CaV2.1 channels heterologously expressed in a mammalian cell line (e.g., HEK293T). Ba2+ is used as the charge carrier to avoid Ca2+-dependent inactivation.

Materials:

-

Cells: HEK293T cells.

-

Plasmids: Expression vectors for human CaV2.1 (wild-type and mutant), CaVβ, and CaVα2δ subunits. A co-transfected fluorescent protein (e.g., GFP) is recommended to identify transfected cells.

-

Extracellular (bath) solution (in mM): 20 BaCl2, 1 MgCl2, 10 HEPES, 40 TEA-Cl, 10 Glucose, 87.5 CsCl (pH adjusted to 7.2 with CsOH).

-

Intracellular (pipette) solution (in mM): 108 Cs-methanesulfonate, 4 MgCl2, 9 EGTA, 9 HEPES (pH adjusted to 7.2 with CsOH).[17]

-

Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, and data acquisition software.

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect cells with plasmids encoding the CaV2.1 α1A subunit (wild-type or mutant), and the auxiliary β and α2δ subunits using a suitable transfection reagent.

-

Cell Plating: 24-48 hours post-transfection, plate the cells onto glass coverslips.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.[18]

-

Establishing a Recording:

-

Under visual guidance, approach a transfected cell (identified by fluorescence) with the micropipette.

-

Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Hold the cell at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit inward Ba2+ currents.

-

Record the resulting currents using the patch-clamp amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step to construct a current-voltage (I-V) relationship.

-

Fit the activation curve with a Boltzmann function to determine the half-maximal activation voltage (V0.5).

-

Use specific voltage protocols to study the kinetics of channel inactivation and recovery from inactivation.

-

Western Blotting for CaV2.1 Protein Expression

This protocol describes the detection of CaV2.1 protein levels in brain tissue extracts.

Materials:

-

Tissue: Snap-frozen brain tissue (e.g., cerebellum).

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.[19]

-

Antibodies: Primary antibody specific for the CaV2.1 α1A subunit; HRP-conjugated secondary antibody against the host species of the primary antibody.

-

Reagents: Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), wash buffer (TBST), and chemiluminescent substrate.[20][21]

-

Equipment: Homogenizer, centrifuge, spectrophotometer, electrophoresis and transfer apparatus, and imaging system.

Procedure:

-

Protein Extraction: Homogenize the brain tissue in ice-cold RIPA buffer.[19]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate the proteins by size through electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Incubate the membrane in blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Immunofluorescence for CaV2.1 Localization in Cerebellum

This protocol details the localization of CaV2.1 channels in fixed cerebellar tissue sections.

Materials:

-

Tissue: Fixed and cryoprotected cerebellum.

-

Antibodies: Primary antibody specific for the CaV2.1 α1A subunit; fluorescently labeled secondary antibody against the host species of the primary antibody.

-

Reagents: Phosphate-buffered saline (PBS), blocking solution (e.g., 10% normal goat serum in PBST), permeabilization buffer (e.g., 0.3% Triton X-100 in PBS), nuclear counterstain (e.g., DAPI), and antifade mounting medium.[22][23][24][25]

-

Equipment: Cryostat, microscope slides, and a fluorescence or confocal microscope.

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.

-

Cut frozen sections (e.g., 20-40 µm thick) of the cerebellum using a cryostat and mount them on microscope slides.

-

-

Immunostaining:

-

Wash the sections with PBS.

-

Permeabilize the tissue by incubating in permeabilization buffer.

-

Block non-specific antibody binding by incubating in blocking solution for at least 1 hour.

-

Incubate the sections with the primary antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

-

Wash the sections three times with PBS.

-

Counterstain the nuclei by incubating with DAPI.

-

-

Imaging:

-

Mount a coverslip onto the slide using antifade mounting medium.

-

Image the sections using a fluorescence or confocal microscope to visualize the localization of CaV2.1 channels.

-

Conclusion and Future Directions

The molecular mechanism of this compound development is rooted in the loss-of-function of the CaV2.1 calcium channel due to mutations in the CACNA1A gene. This leads to impaired neurotransmission and altered neuronal firing in the cerebellum, culminating in the characteristic episodic ataxia. A thorough understanding of the specific consequences of different mutations on channel function and cellular physiology is crucial for the development of targeted therapies. Future research should continue to focus on elucidating the precise mechanisms of dominant-negative interactions, exploring the role of genetic modifiers that influence disease severity, and identifying novel therapeutic strategies to restore normal CaV2.1 channel function and alleviate the debilitating symptoms of this compound. This could include approaches aimed at enhancing the expression or function of the remaining wild-type channels or correcting the misfolding and trafficking defects of mutant channels.

References

- 1. Clinical and genetic characterization of CACNA1A-related disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Episodic ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The electrophysiological footprint of CACNA1A disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CACNA1A calcium voltage-gated channel subunit alpha1 A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Dominant-negative effects of episodic ataxia type 2 mutations involve disruption of membrane trafficking of human P/Q-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. A CaV2.1 N-terminal fragment relieves the dominant-negative inhibition by an Episodic ataxia 2 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Destructive Interaction Mechanism Accounts for Dominant-Negative Effects of Misfolded Mutants of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Complex effects on CaV2.1 channel gating caused by a CACNA1A variant associated with a severe neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The first knockin mouse model of episodic ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic and functional characterisation of the P/Q calcium channel in episodic ataxia with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Episodic Ataxia Type 2 due to a Deletion Mutation in the CACNA1A Gene in a Korean Family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Episodic ataxia type 2: phenotype characteristics of a novel CACNA1A mutation and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Western blot for tissue extract [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. nacalai.com [nacalai.com]

- 22. researchgate.net [researchgate.net]

- 23. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Prevalence and Epidemiology of Episodic Ataxia Type 2 (EA2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episodic Ataxia Type 2 (EA2) is an autosomal dominant neurological disorder characterized by recurrent episodes of ataxia, vertigo, and nausea.[1][2] These episodes can last from minutes to days and are often triggered by stress or exertion.[2][3] this compound is the most common form of episodic ataxia.[3][4] The underlying cause of this compound is a mutation in the CACNA1A gene, which encodes the α1A subunit of the P/Q-type voltage-gated calcium channel (CaV2.1).[1][5] This guide provides a comprehensive overview of the prevalence, epidemiology, genetic basis, and pathophysiology of this compound.

Prevalence and Incidence

Episodic Ataxia Type 2 is a rare disorder, though it is the most prevalent among the episodic ataxias.[2][3] The estimated prevalence is less than 1 in 100,000 individuals.[3][5][6] However, this figure may be an underestimation due to the challenges in diagnosis and the existence of unidentified causative genes.[7]

| Metric | Value | Source |

| Prevalence | < 1 in 100,000 | [3][5][6] |

| Inheritance | Autosomal Dominant | [5][8] |

| Penetrance | High but incomplete (80-90%) | [3] |

Epidemiological Characteristics

This compound typically manifests in childhood or early adolescence.[4][9] The clinical presentation can be highly variable, even within the same family.[2][10][11]

| Characteristic | Description | Source |

| Age of Onset | Childhood or early adolescence; can also occur in adulthood. | [3][4][9] |

| Attack Duration | Hours to days. | [3][5] |

| Triggers | Stress (emotional or physical), exercise, fatigue, caffeine, alcohol. | [2][3][10][12] |

| Interictal Symptoms | Nystagmus (involuntary eye movements) is common. Some patients may develop progressive ataxia. | [5][8][10] |

| Associated Conditions | Migraine, epilepsy, dystonia, and neuropsychiatric alterations have been reported. | [10][11] |

Genetic Basis of this compound

This compound is caused by loss-of-function mutations in the CACNA1A gene located on chromosome 19p13.[1][5][12] This gene encodes the pore-forming α1A subunit of the CaV2.1 P/Q-type voltage-gated calcium channel.[1][5]

Over 100 different pathogenic mutations in CACNA1A have been identified as causing this compound.[2][3] These mutations are most commonly truncating mutations, such as nonsense and frameshift mutations, which lead to a non-functional protein.[5][13] Missense mutations have also been identified.[5][12] The variety of mutations contributes to the significant phenotypic variability observed in this compound patients.[10][14]

It is important to note that other mutations in the same CACNA1A gene can lead to different neurological disorders, including Spinocerebellar Ataxia Type 6 (SCA6) and Familial Hemiplegic Migraine Type 1 (FHM1).[1][9] SCA6 is typically caused by a CAG repeat expansion, while FHM1 is associated with gain-of-function missense mutations.[1]

Experimental Protocols

Genetic Analysis of CACNA1A

The diagnosis of this compound is confirmed through molecular genetic testing to identify mutations in the CACNA1A gene.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using standard procedures.

-

PCR Amplification: Each of the 47 exons and their flanking intron-exon boundaries of the CACNA1A gene are amplified using polymerase chain reaction (PCR).

-

Mutation Screening: The amplified PCR products are screened for mutations using techniques such as:

-

Direct Sequencing: The most common method, which involves sequencing the entire coding region and splice sites of the gene to identify any nucleotide changes.[15]

-

Single-Strand Conformation Polymorphism (SSCP) analysis or Denaturing High-Performance Liquid Chromatography (dHPLC): These methods can be used for initial screening to detect variations, which are then confirmed by direct sequencing.[14]

-

-

Analysis: The sequencing data is compared to the reference CACNA1A gene sequence to identify any pathogenic variants.

Pathophysiology and Signaling Pathways

The CACNA1A gene encodes the α1A subunit of the CaV2.1 P/Q-type voltage-gated calcium channel. These channels are densely expressed in the cerebellum, particularly in Purkinje and granule cells, and play a critical role in neurotransmitter release at presynaptic terminals.[1][5]

Loss-of-function mutations in CACNA1A lead to a reduction in the P/Q-type calcium current.[16] This reduction in calcium influx is thought to impair the precision of pacemaking in Purkinje cells, disrupting the normal signaling in the cerebellum and leading to the characteristic symptoms of ataxia.[16]

Below is a simplified representation of the signaling pathway at a presynaptic terminal involving the CaV2.1 channel and the impact of an this compound-causing mutation.

The following diagram illustrates a typical experimental workflow for the genetic diagnosis of Episodic Ataxia Type 2.

Conclusion

Episodic Ataxia Type 2 is a debilitating channelopathy with a well-defined genetic cause but a variable clinical presentation. Understanding the prevalence, epidemiological characteristics, and the underlying genetic and molecular mechanisms of this compound is crucial for the development of targeted therapies. Further research is needed to elucidate the precise mechanisms by which CACNA1A mutations lead to the episodic nature of the symptoms and to develop more effective treatments.

References

- 1. Frontiers | Case Report: A Novel CACNA1A Mutation Caused Flunarizine-Responsive Type 2 Episodic Ataxia and Hemiplegic Migraine With Abnormal MRI of Cerebral White Matter [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Pearls & Oy-sters: Episodic ataxia type 2: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ataxia.org.uk [ataxia.org.uk]

- 7. Episodic Ataxias: Clinical and Genetic Features [e-jmd.org]

- 8. ataxia.org [ataxia.org]

- 9. ataxia.org [ataxia.org]

- 10. [Episodic ataxia type 2: a clinical, genetic and radiological study of 10 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. jmg.bmj.com [jmg.bmj.com]

- 13. Two novel CACNA1A gene mutations associated with episodic ataxia type 2 and interictal dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical spectrum of episodic ataxia type 2 | Semantic Scholar [semanticscholar.org]

- 15. ovid.com [ovid.com]

- 16. KCa Channels as Therapeutic Targets in Episodic Ataxia Type-2 | Journal of Neuroscience [jneurosci.org]

A Comprehensive Guide to Animal Models for Episodic Ataxia Type 2

For Researchers, Scientists, and Drug Development Professionals

Episodic Ataxia Type 2 (EA2) is a debilitating neurological disorder characterized by recurrent attacks of ataxia, vertigo, and nausea. These episodes can be triggered by physical or emotional stress, caffeine, or alcohol.[1][2] The underlying cause of this compound is predominantly loss-of-function mutations in the CACNA1A gene, which encodes the α1A subunit of the CaV2.1 (P/Q-type) voltage-gated calcium channel.[1][2][3] To unravel the complex pathophysiology of this compound and to develop effective therapeutic strategies, researchers rely on a variety of animal models that recapitulate key features of the human condition. This technical guide provides an in-depth overview of the most prominent animal models of this compound, with a focus on their genetic basis, phenotypic characteristics, and the experimental protocols used for their study.

Spontaneously Occurring Mouse Models of Cacna1a Dysfunction

Several classic mouse models of ataxia are the result of spontaneous mutations in the Cacna1a gene. These models have been instrumental in understanding the fundamental role of CaV2.1 channels in cerebellar function and have laid the groundwork for the development of more targeted genetic models.

| Mouse Model | Mutation in Cacna1a | Phenotype | Key Features |

| Tottering (tg) | Missense mutation (P601L) | Mild ataxia, episodic dystonia, absence seizures.[4][5] | Attacks can be triggered by stress, caffeine, and ethanol.[4][5] Shows upregulation of L-type Ca2+ channels.[4] |

| Rocker (rkr) | Missense mutation (T1310K) | Ataxic gait, intention tremor.[6][7] | Does not exhibit the absence seizures seen in tottering mice.[6] |

| Leaner (la) | Splicing mutation leading to a truncated protein.[8] | Severe ataxia, dystonia, cerebellar degeneration.[1][9] | Profound loss of Purkinje cells in the cerebellum.[1] |

| Rolling Nagoya (tgrol) | Missense mutation (R1262G) | Ataxia, wobbly gait.[10] | Phenotype is intermediate in severity between tottering and leaner mice.[10] |

| Wobbly | Not a Cacna1a mutant, but presents with ataxia and Purkinje cell degeneration.[11] | Ataxic phenotype with progressive Purkinje neuron loss.[11] | Serves as a comparative model for cerebellar ataxia. |

Genetically Engineered Mouse Models

The advent of genetic engineering has allowed for the creation of more precise models of this compound, including knock-in models that carry specific human disease-causing mutations and conditional knockout models that allow for cell-type-specific gene deletion.

| Mouse Model | Genetic Modification | Phenotype | Key Features |

| This compound Knock-in (F1406C) | Carries the human p.F1406C missense mutation.[1] | Homozygotes show a ~70% reduction in CaV2.1 current but no overt motor phenotype.[1][3] Hemizygous (this compound/-) mice exhibit motor dysfunction.[1][3] | The first genetic mouse model of this compound, allowing for the study of a specific human mutation.[1] |

| Cacna1aS220L Knock-in | Carries a mutation orthologous to the human S218L mutation associated with ataxia and epilepsy.[12] | Homozygous mice exhibit tremors.[12] | A model for a severe form of familial hemiplegic migraine with ataxia.[12] |

| Conditional Knockouts (e.g., Cacna1apurk(-/-), Cacna1aquirk(-/-)) | Postnatal removal of Cacna1a from Purkinje cells or granule cells, respectively.[13][14] | Both models show motor incoordination and cognitive deficits, including altered anxiety and memory.[13][14][15] | Allow for the dissection of the cell-specific contributions to the this compound phenotype.[13] |

Experimental Protocols

A variety of behavioral and electrophysiological assays are employed to characterize the phenotypes of this compound animal models.

Behavioral Analysis

Accelerating Rotarod: This test is a standard method for assessing motor coordination and balance in rodents.

-

Apparatus: A rotating rod that gradually increases in speed.

-

Procedure:

-

Mice are habituated to the apparatus for a short period at a constant low speed (e.g., 4 rpm).[1]

-

The rotation speed is then increased from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 6 minutes).[1]

-

The latency to fall from the rod is recorded.

-

Mice are typically tested in multiple trials over several consecutive days to assess both motor performance and motor learning.[1]

-

Pole Test: This assay evaluates motor coordination and bradykinesia.

-

Apparatus: A vertical pole with a rough surface placed in the mouse's home cage.

-

Procedure:

Electrophysiological Recordings

Cerebellar Slice Electrophysiology: This technique allows for the detailed study of neuronal and synaptic function in the cerebellum.

-

Slice Preparation:

-

Recording:

-

Whole-cell patch-clamp recordings are made from Purkinje cells or other cerebellar neurons to measure intrinsic firing properties, synaptic currents, and the effects of mutations on ion channel function.[1]

-

For studying CaV2.1 currents, specific solutions are used to isolate these currents, often with Barium (Ba²⁺) as the charge carrier.[1]

-

In Vivo Electrophysiology: This method allows for the recording of neuronal activity in awake, behaving animals.

-

Procedure:

-

Mice are surgically implanted with microelectrode arrays or tetrodes in the cerebellum or other relevant brain regions.[17][18]

-

After a recovery period, neuronal activity (single-unit spikes and local field potentials) is recorded while the animal performs behavioral tasks.[19]

-

This technique can reveal how neuronal firing patterns are altered in this compound models during normal behavior and during episodic attacks.

-

Signaling Pathways and Experimental Workflows

CaV2.1 Channel Function and Dysfunction in this compound

Caption: The impact of this compound mutations on presynaptic CaV2.1 channel function.

Experimental Workflow for Phenotyping this compound Mouse Models

Caption: A typical experimental workflow for characterizing this compound mouse models.

Conclusion

Animal models, particularly the diverse array of mouse models, are indispensable tools for advancing our understanding of Episodic Ataxia Type 2. From the early insights gained from spontaneous mutants to the detailed mechanistic studies enabled by genetically engineered models, these systems provide a critical platform for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic interventions. The continued development and refinement of these models, coupled with sophisticated behavioral and physiological analyses, hold great promise for improving the lives of individuals affected by this compound.

References

- 1. The first knockin mouse model of episodic ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Episodic ataxia type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Altered brain state during episodic dystonia in tottering mice decouples primary motor cortex from limb kinematics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rocker is a new variant of the voltage-dependent calcium channel gene Cacna1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rocker Is a New Variant of the Voltage-Dependent Calcium Channel Gene Cacna1a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.knaw.nl [pure.knaw.nl]

- 9. Dystonia and Cerebellar Degeneration in the Leaner Mouse Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Ataxic Cacna1a-Mutant Mouse Rolling Nagoya: An Overview of Neuromorphological and Electrophysiological Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 071691 - Cacna1a[S220L] Strain Details [jax.org]

- 13. Cognitive deficits in episodic ataxia type 2 mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cognitive deficits in episodic ataxia type 2 mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enhanced electrophysiological recordings in acute brain slices, spheroids, and organoids using 3D high-density multielectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio.fsu.edu [bio.fsu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Reproducibility of in vivo electrophysiological measurements in mice [elifesciences.org]

Methodological & Application

Application Notes and Protocols for the Diagnosis of Episodic Ataxia Type 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episodic Ataxia Type 2 (EA2) is a rare, autosomal dominant neurological disorder characterized by recurrent episodes of ataxia, vertigo, and nausea.[1][2][3] These debilitating attacks can last from hours to days and are often triggered by physical or emotional stress.[4] Interictally, patients frequently exhibit nystagmus.[4][5] this compound is a channelopathy caused by loss-of-function mutations in the CACNA1A gene, which encodes the α1A subunit of the P/Q-type voltage-gated calcium channel (CaV2.1).[2][3][5] This channel is crucial for neurotransmitter release, particularly in the Purkinje and granule cells of the cerebellum.[2][4] Accurate diagnosis is paramount for appropriate patient management and for the development of targeted therapeutics. These application notes provide a comprehensive overview of the diagnostic workflow for this compound, including clinical evaluation, genetic testing protocols, and ancillary investigations.

Diagnostic Workflow for Episodic Ataxia Type 2

The diagnosis of this compound follows a stepwise approach, beginning with a thorough clinical evaluation and culminating in confirmatory genetic testing.

References

- 1. Next‐generation sequencing identifies novel CACNA1A gene mutations in episodic ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical and genetic characterization of CACNA1A-related disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neurology.org [neurology.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Genetic Testing of CACNA1A Mutations in Episodic Ataxia Type 2 (EA2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Episodic Ataxia Type 2 (EA2) is an autosomal dominant neurological disorder characterized by recurrent episodes of ataxia, vertigo, and nausea.[1][2][3] The underlying genetic cause of this compound is most often loss-of-function mutations in the CACNA1A gene, which encodes the α1A subunit of the P/Q-type voltage-gated calcium channel (Cav2.1).[1][3][4][5] These channels are critical for proper neurotransmitter release at presynaptic terminals, particularly in the cerebellum.[4][6][7] Accurate and efficient genetic testing is crucial for the diagnosis of this compound, understanding its molecular basis, and for the development of targeted therapies.

These application notes provide an overview and detailed protocols for the primary genetic testing methods used to identify CACNA1A mutations in the context of this compound. The methods covered include Sanger sequencing, Next-Generation Sequencing (NGS), and Multiplex Ligation-dependent Probe Amplification (MLPA).

Genetic Testing Strategies for CACNA1A in this compound

The choice of genetic testing methodology for CACNA1A mutations in this compound depends on the specific research or clinical question, throughput requirements, and the type of mutation suspected. A multi-tiered approach is often employed, starting with broader screening methods and followed by confirmatory and more specific assays.

-

Next-Generation Sequencing (NGS) has emerged as a primary diagnostic tool due to its ability to sequence the entire coding region of the CACNA1A gene (and potentially other relevant genes simultaneously) with high throughput.[1][2][8] This makes it particularly effective for identifying single nucleotide variants (SNVs), small insertions and deletions (indels).

-

Sanger Sequencing remains the "gold standard" for confirming variants identified by NGS and for targeted sequencing of specific exons when a known familial mutation is present.[1][2] While highly accurate, it is less suitable for screening the entire large CACNA1A gene (47 exons) in a large number of individuals due to its lower throughput and higher cost per base.

-

Multiplex Ligation-dependent Probe Amplification (MLPA) is a targeted method specifically designed to detect deletions and duplications of one or more exons, which can be missed by sequencing-based methods.[9][10][11]

Data Presentation: Comparison of Genetic Testing Methods

The following table summarizes the key quantitative aspects of the different genetic testing methods for CACNA1A mutations in this compound.

| Method | Mutation Types Detected | Diagnostic Yield (for this compound) | Analytical Sensitivity | Analytical Specificity | Advantages | Limitations |

| Next-Generation Sequencing (NGS) | SNVs, small indels, and increasingly, copy number variations (CNVs) with appropriate bioinformatic tools. | 48% in a cohort of patients previously negative by Sanger sequencing.[1][2] Overall yield can be higher in unselected cohorts. | >99% for SNVs and small indels within well-covered regions.[12][13] | >99.9%[12][14] | High-throughput, cost-effective for large genes/panels, can detect novel variants.[1][15] | Data analysis can be complex, may have uneven coverage in some regions, CNV detection requires specific algorithms. |

| Sanger Sequencing | SNVs, small indels. | Lower than NGS for de novo screening of the entire gene. | >99.9% for variants present in >20% of the alleles in the sample.[16] | ~100% | Gold standard for variant confirmation, high accuracy for targeted regions. | Low-throughput, more expensive for large genes, may miss mosaic variants.[16] |

| Multiplex Ligation-dependent Probe Amplification (MLPA) | Deletions and duplications of one or more exons. | Can identify pathogenic variants in patients negative by sequencing methods. | High for targeted deletions/duplications (>95%).[17][18] | High for targeted deletions/duplications (>97%).[17][18] | Reliable for detecting CNVs, relatively simple and cost-effective for this purpose.[11] | Does not detect point mutations or small indels, limited to the specific exons targeted by the probe set. |

Experimental Protocols

Protocol 1: Sanger Sequencing of CACNA1A Exons

This protocol outlines the steps for targeted sequencing of a specific exon of the CACNA1A gene, typically used for variant confirmation or familial testing.

1. Primer Design:

-

Design primers for the target exon and flanking intronic regions.

-

Primer length: 18-24 bases.

-

GC content: 45-55%.

-

Melting temperature (Tm): 50-65°C.

-

Include a GC-clamp at the 3' end.

-

Check for specificity using tools like Primer-BLAST.[19] A list of primers used in a research setting for novel mutation confirmation has been previously published.[20]

2. PCR Amplification:

-

Reaction Mix (50 µL):

-

Genomic DNA (100-200 ng)

-

Forward Primer (10 µM) - 1 µL

-

Reverse Primer (10 µM) - 1 µL

-

dNTP mix (10 mM) - 1 µL

-

5x PCR Buffer - 10 µL

-

Taq DNA Polymerase (5 U/µL) - 0.5 µL

-

Nuclease-free water to 50 µL

-

-

Thermocycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds (optimize based on primer Tm)

-

Extension: 72°C for 1 minute/kb of product size

-

-

Final Extension: 72°C for 7 minutes

-

-

Verification: Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to confirm amplification.

3. PCR Product Purification:

-

Use a commercial PCR purification kit to remove excess primers and dNTPs.

4. Sequencing Reaction:

-

Use a BigDye Terminator v3.1 cycle sequencing kit.

-

Reaction Mix (20 µL):

-

Purified PCR product (10-40 ng)

-

Sequencing Primer (3.2 µM) - 1 µL